
BCN-PEG2-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BCN-PEG2-acid, also known as bicyclo[6.1.0]nonyne-polyethylene glycol2-acid, is a polyethylene glycol-based linker containing a bicyclo[6.1.0]nonyne group and a terminal carboxylic acid group. This compound is widely used in bioconjugation and click chemistry due to its ability to react with azide-tagged biomolecules without the need for a copper catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
BCN-PEG2-acid is synthesized through a series of chemical reactions involving the introduction of the bicyclo[6.1.0]nonyne group and the polyethylene glycol chain. The synthesis typically involves the following steps:
Formation of the bicyclo[6.1.0]nonyne group: This step involves the cyclization of a suitable precursor to form the bicyclo[6.1.0]nonyne structure.
Attachment of the polyethylene glycol chain: The polyethylene glycol chain is introduced through a nucleophilic substitution reaction, where the hydroxyl group of the polyethylene glycol reacts with an activated ester of the bicyclo[6.1.0]nonyne group.
Introduction of the terminal carboxylic acid group: The terminal carboxylic acid group is introduced through an esterification reaction, where the hydroxyl group of the polyethylene glycol reacts with a carboxylic acid derivative
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production by using high-purity reagents, efficient reaction conditions, and advanced purification techniques. The final product is typically obtained in high yield and purity, suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
BCN-PEG2-acid undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The bicyclo[6.1.0]nonyne group reacts with azide-tagged biomolecules through a copper-free click chemistry reaction, forming a stable triazole linkage
Common Reagents and Conditions
Click Chemistry Reactions: Azide-tagged biomolecules, aqueous buffers or organic solvents, room temperature.
Amide Bond Formation: Primary amine groups, EDC or HATU as coupling reagents, room temperature or slightly elevated temperatures
Major Products Formed
Click Chemistry Reactions: Triazole-linked conjugates.
Amide Bond Formation: Amide-linked conjugates
Scientific Research Applications
BCN-PEG2-acid has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins, peptides, and nucleic acids to various surfaces or other biomolecules.
Medicine: Utilized in the development of drug delivery systems, where it helps in the targeted delivery of therapeutic agents to specific cells or tissues.
Mechanism of Action
The mechanism of action of BCN-PEG2-acid involves its ability to form stable covalent bonds with azide-tagged biomolecules through copper-free click chemistry. The bicyclo[6.1.0]nonyne group reacts with the azide group to form a triazole linkage, which is highly stable and biocompatible. The terminal carboxylic acid group can also react with primary amine groups to form stable amide bonds, further enhancing its versatility in bioconjugation applications .
Comparison with Similar Compounds
BCN-PEG2-acid can be compared with other similar compounds, such as:
BCN-PEG3-acid: Contains an additional polyethylene glycol unit, providing increased hydrophilicity and flexibility.
BCN-PEG4-acid: Contains two additional polyethylene glycol units, further enhancing its solubility and biocompatibility.
BCN-PEG-NHS ester: Contains an N-hydroxysuccinimide ester group, which reacts with primary amines to form amide bonds without the need for coupling reagents
This compound is unique due to its optimal balance of hydrophilicity, reactivity, and biocompatibility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
3-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO6/c20-17(21)7-9-23-11-12-24-10-8-19-18(22)25-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUAMLUNAMJRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCC(=O)O)CCC#C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8114382.png)
![(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8114388.png)
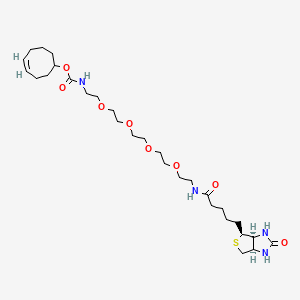
![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114394.png)
![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114402.png)
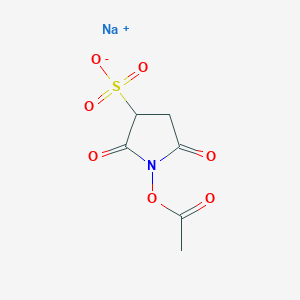

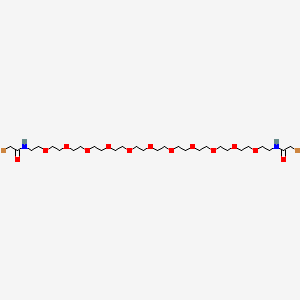
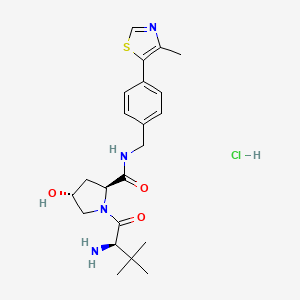
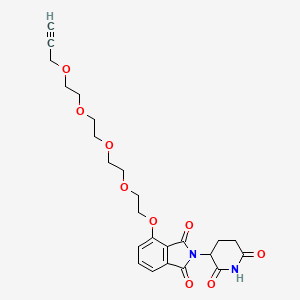

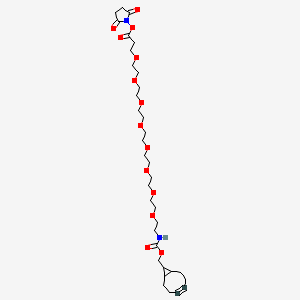
![2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-Fluorene-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B8114449.png)
